molecular formula C19H18N6O B2833903 4-(4-(3-(1H-Pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)morpholine

4-(4-(3-(1H-Pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)morpholine

Cat. No.: B2833903
M. Wt: 346.4 g/mol
InChI Key: WCDLCPLAAKUJNY-UHFFFAOYSA-N
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Description

The compound “PMID23639540C13a” is a synthetic molecule with a unique structure and significant potential in various scientific fields It has been investigated for its potential applications in chemistry, biology, medicine, and industry

Scientific Research Applications

“PMID23639540C13a” has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it has been investigated for its potential as a therapeutic agent. In medicine, it is being studied for its potential to treat various diseases. In industry, it is used in the production of advanced materials and chemicals .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “PMID23639540C13a” involves multiple steps, including the use of various reagents and catalysts. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to yield the final product. Common reagents used in the synthesis include dichloromethane, methanol, hydroxypropyl methylcellulose, and pluronic F-127 . The reaction conditions often involve the use of supercritical fluid crystallization equipment, where carbon dioxide is fed into a crystallization autoclave to obtain composite particles .

Industrial Production Methods: Industrial production of “PMID23639540C13a” follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment and techniques to ensure high yield and purity of the final product. The use of supercritical fluid crystallization is a key method in industrial production, as it allows for the efficient separation and collection of composite particles .

Chemical Reactions Analysis

Types of Reactions: “PMID23639540C13a” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of “PMID23639540C13a” include oxime esters, which act as bifunctional reagents in energy-transfer photocatalysis . The reaction conditions often involve the use of photocatalysts and specific wavelengths of light to drive the reactions.

Major Products Formed: The major products formed from the reactions of “PMID23639540C13a” depend on the specific reagents and conditions used. For example, the use of oxime esters in energy-transfer photocatalysis can lead to the formation of various alkyl radicals and amino acids .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to “PMID23639540C13a” include those with similar structures and functional groups. Examples of similar compounds include those listed in the PubChem database, such as GTPL8155, KS-00000UBW, MolPort-044-728-919, ZINC96270778, BDBM50434751, AKOS032946391, and AK687595 .

Uniqueness: “PMID23639540C13a” is unique due to its specific structure and properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its potential as a therapeutic agent set it apart from other similar compounds .

Properties

IUPAC Name

4-[4-[3-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O/c1-3-17(24-5-7-26-8-6-24)4-2-14(1)16-9-20-19-18(12-23-25(19)13-16)15-10-21-22-11-15/h1-4,9-13H,5-8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDLCPLAAKUJNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CNN=C5)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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